(3-(Dimethylamino)azetidin-3-yl)methanol
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Overview
Description
(3-(Dimethylamino)azetidin-3-yl)methanol: azetidin-3-ylmethanol , is an organic compound. It is a colorless liquid with a distinct odor. At room temperature, it is soluble in both water and organic solvents. Although stable, it is flammable when exposed to an open flame.
Preparation Methods
Several synthetic routes exist for preparing this compound. One common method involves the oxidation reaction of methylsiloxane with 3-aminopropanol. Here’s the specific process:
- React methylsiloxane with 3-aminopropanol under appropriate catalytic conditions.
- Heat the mixture to produce the target product.
Chemical Reactions Analysis
(3-(Dimethylamino)azetidin-3-yl)methanol: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the azetidine ring.
Substitution: Reacts with nucleophiles (e.g., halides, amines) to form substituted derivatives.
Major products from these reactions depend on the specific conditions used.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: Used as a catalyst in organic reactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which (3-(Dimethylamino)azetidin-3-yl)methanol exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While there are no direct analogs, its unique structure sets it apart. Similar compounds include azetidine derivatives and other heterocyclic alcohols.
For more information, you can refer to the ChemBK entry.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(5-9)3-7-4-6/h7,9H,3-5H2,1-2H3 |
InChI Key |
XLRYBBBQQCEYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)CO |
Origin of Product |
United States |
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